3-Butyn-1-yl chloroformate

Description

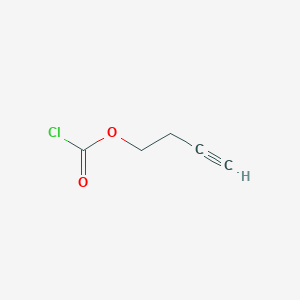

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-3-ynyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGWUXNQJVLABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398957 | |

| Record name | 3-Butyn-1-yl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-49-3 | |

| Record name | 3-Butyn-1-yl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190774-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-1-yl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butyn-1-yl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Butyn 1 Yl Chloroformate and Precursors

Direct Synthesis of 3-Butyn-1-yl Chloroformate

The direct synthesis of this compound primarily involves the reaction of 3-butyn-1-ol (B147353) with phosgene (B1210022) or its safer alternatives. These methods are critical for introducing the chloroformate functional group, which serves as a versatile reactive handle in further organic syntheses.

Phosgenation Reactions of 3-Butyn-1-ol: Methodological Refinements and Industrial Considerations

The reaction of an alcohol with phosgene is a well-established and widely used method for the production of chloroformates. paushak.com In the case of this compound, the synthesis involves reacting 3-butyn-1-ol with phosgene, typically in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com

Reaction: ROH + COCl₂ → ROCOCl + HCl (where R is the 3-butyn-1-yl group)

Industrially, phosgenation reactions are often carried out in continuous-flow reactors. One advanced method involves atomizing the alcohol with the vapor pressure of the gaseous phosgene. google.com This technique creates a large surface area for the reaction, which proceeds almost instantaneously. The heat generated by the exothermic reaction can maintain isothermal conditions, and the resulting chloroformate can be recovered from the atomized phase. google.com For industrial-scale production, the choice of solvent, temperature control, and the method of phosgene introduction are critical parameters to optimize yield and ensure safety due to the high toxicity of phosgene. kobe-u.ac.jp Despite its hazards, phosgene remains a key reagent in large-scale manufacturing due to its high reactivity and efficiency, which often allows for reactions at lower temperatures, thereby preserving sensitive functional groups. sigmaaldrich.com

Phosgene-Alternative Synthetic Routes to this compound

The extreme toxicity of phosgene gas has driven the development of safer, liquid or solid phosgene equivalents for laboratory and, increasingly, industrial synthesis. wikipedia.orgresearchgate.net The most common substitutes are trichloromethyl chloroformate (diphosgene) and bis(trichloromethyl) carbonate (triphosgene). sigmaaldrich.comresearchgate.net

Triphosgene (B27547), a stable crystalline solid, is often preferred for its ease of handling and transport. researchgate.net It can be used to synthesize chloroformates from alcohols in a manner analogous to phosgene. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base. researchgate.net Research has shown that using triphosgene can sometimes lead to improved yields compared to the traditional phosgene method. researchgate.net While these alternatives are safer, they are generally less reactive than phosgene, which may necessitate harsher reaction conditions. sigmaaldrich.com The removal of non-volatile reagents and byproducts from the reaction mixture can also present challenges during purification, especially for sensitive products like chloroformates. sigmaaldrich.com

| Reagent | Chemical Formula | Physical State (at STP) | Boiling Point | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | 8 °C | Highly reactive, allowing for mild reaction conditions; volatile, simplifying removal. sigmaaldrich.com | Extremely toxic gas, difficult to handle and transport. wikipedia.orgresearchgate.net |

| Diphosgene | ClCOOCCl₃ | Liquid | 128 °C | Liquid state makes it easier and safer to handle than phosgene. orgsyn.org | Toxic; less volatile than phosgene. orgsyn.org |

| Triphosgene | (Cl₃CO)₂CO | Solid | 206 °C (decomposes) | Crystalline solid, stable, and relatively safe to handle and store. researchgate.net | Less reactive than phosgene, may require higher temperatures; non-volatile byproducts can complicate purification. sigmaaldrich.com |

Synthesis of 3-Butyn-1-ol: Methodological Developments

The availability of high-purity 3-butyn-1-ol is a prerequisite for the synthesis of its chloroformate derivative. Research has focused on optimizing existing methods and exploring novel catalytic pathways to produce this key precursor.

Grignard Reaction-Based Syntheses of 3-Butyn-1-ol: Mechanistic Understanding and Yield Optimization

A prevalent and efficient method for synthesizing 3-butyn-1-ol is the reaction of an ethynyl (B1212043) Grignard reagent with ethylene (B1197577) oxide. electronicsandbooks.com This method is suitable for large-scale industrial production due to its high yield and the use of readily available and inexpensive raw materials. google.com

The synthesis begins with the formation of an ethynylmagnesium halide (a Grignard reagent) by reacting acetylene (B1199291) gas with an alkylmagnesium halide or by bubbling acetylene through a solution containing magnesium and an initiator like ethyl bromide. electronicsandbooks.comgoogle.com The Grignard reagent then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to ring-opening. youtube.comumkc.edu A subsequent aqueous acidic workup protonates the resulting alkoxide to yield 3-butyn-1-ol. umkc.edu

Mechanism Steps:

Grignard Reagent Formation: HC≡CH + RMgX → HC≡CMgX + RH

Nucleophilic Attack: HC≡CMgX + (CH₂)₂O → HC≡CCH₂CH₂OMgX

Protonation: HC≡CCH₂CH₂OMgX + H₃O⁺ → HC≡CCH₂CH₂OH + Mg²⁺ + X⁻ + H₂O

Optimization of this reaction is crucial for industrial applications. A key factor is the reaction temperature during the addition of ethylene oxide to the Grignard reagent; maintaining a low temperature (e.g., 0-10 °C) is critical for maximizing the yield of the desired product. google.com The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF), is also important for solubilizing the Grignard reagent. electronicsandbooks.comgoogle.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Ethynylmagnesium chloride | Ethylene oxide | Tetrahydrofuran (THF) | 0-10 °C | High | google.com |

| Ethynylmagnesium bromide | Ethylene oxide | Tetrahydrofuran (THF) | 40 °C | 75% | electronicsandbooks.com |

Emerging Synthetic Pathways and Catalytic Approaches for 3-Butyn-1-ol

Beyond the Grignard reaction, other synthetic routes to 3-butyn-1-ol have been explored, although some are less suited for industrial-scale production. One such method involves the reaction of lithium acetylide with ethylene oxide in liquid ammonia. electronicsandbooks.com While effective, this low-temperature process can be sluggish and requires specialized equipment. electronicsandbooks.com

More recently, catalytic applications involving 3-butyn-1-ol highlight its utility as a building block and suggest avenues for novel synthetic strategies. For instance, 3-butyn-1-ol is used in copper(I)-catalyzed cascade reactions to synthesize tetrahydrofurans. cjcatal.comresearchgate.net In these reactions, an N-tosylhydrazone couples with 3-butyn-1-ol, followed by an intramolecular cyclization. Optimization of these catalytic systems involves screening different copper salts, bases, and ligands to achieve high yields of the desired heterocyclic products. researchgate.net

Furthermore, 3-butyn-1-ol serves as a substrate in ruthenium-catalyzed alkene-alkyne coupling reactions to form 1,4-dienes, demonstrating its utility in atom-economical carbon-carbon bond formation. nih.gov Palladium-catalyzed carbonylation of 3-butyn-1-ol has also been shown to be an efficient route to γ-butyrolactones. acs.org While these examples describe reactions of 3-butyn-1-ol rather than its synthesis, the development of highly selective and efficient catalytic systems is a major focus of modern synthetic chemistry and could inspire new catalytic routes to this important precursor.

Mechanistic Elucidation of Reactions Involving 3 Butyn 1 Yl Chloroformate

Solvolytic Reaction Mechanisms of 3-Butyn-1-yl Chloroformate

The solvolysis of chloroformate esters typically proceeds through one of two competing pathways: a bimolecular addition-elimination mechanism or a unimolecular ionization (SN1-type) mechanism. The preferred pathway is highly dependent on the structure of the chloroformate, the nucleophilicity of the solvent, and the ionizing power of the medium.

Investigation of Addition-Elimination Pathways in Polar Solvents

In most polar, nucleophilic solvents, it is anticipated that this compound will react via a bimolecular addition-elimination pathway. This mechanism involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.

This pathway is dominant for many primary and aryl chloroformates. For instance, the solvolysis of propargyl chloroformate, a close structural analog, has been shown to proceed exclusively through this mechanism in a wide range of solvents. The addition step is typically the rate-determining step in this process.

Characterization of Ionization Pathways in Highly Ionizing Media

In solvents with high ionizing power and low nucleophilicity, such as those containing a high mole fraction of fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization pathway may become significant. This SN1-type mechanism involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate, which is then rapidly captured by the solvent.

For many chloroformates, a clear shift from the addition-elimination to the ionization mechanism is observed as the solvent properties are varied. This dual-mechanism reactivity has been observed for 2-butyn-1-yl chloroformate, which exhibits an ionization pathway in highly ionizing solvents. nih.gov

Kinetic Analyses through Grunwald-Winstein Equation and Linear Free Energy Relationships (LFERs)

Linear free energy relationships (LFERs), particularly the extended Grunwald-Winstein equation, are powerful tools for elucidating solvolytic reaction mechanisms. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol/20% water), respectively.

l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT).

m represents the sensitivity of the solvolysis rate to changes in solvent ionizing power (YCl).

The values of l and m provide insight into the nature of the transition state. A high l value (typically > 1.0) and a moderate m value (around 0.5) are characteristic of a bimolecular addition-elimination mechanism. Conversely, a low l value and a high m value are indicative of an ionization pathway. The ratio l/m can also be a useful mechanistic indicator.

For the solvolysis of this compound, it is predicted that a Grunwald-Winstein analysis would reveal a high sensitivity to solvent nucleophilicity in most solvents, consistent with an addition-elimination mechanism. However, in highly ionizing, non-nucleophilic media, a decrease in the l value and an increase in the m value would be expected if a shift to an ionization mechanism occurs.

Comparative Mechanistic Studies with Related Alkynyl Chloroformates

To further refine the predicted reactivity of this compound, a comparative analysis with propargyl chloroformate and 2-butyn-1-yl chloroformate is instructive.

Differential Reactivity and Mechanism of this compound vs. Propargyl Chloroformate

Propargyl chloroformate (HC≡CCH₂OCOCl) is the closest structural analog to this compound (HC≡CCH₂CH₂OCOCl) with one fewer methylene (B1212753) group. The solvolysis of propargyl chloroformate has been studied in detail and is found to proceed via a bimolecular addition-elimination pathway across a wide range of solvents. nih.gov A Grunwald-Winstein analysis for propargyl chloroformate yields l and m values that are consistent with this mechanism.

| Compound | Predominant Mechanism | Grunwald-Winstein Parameters (Illustrative) |

|---|---|---|

| Propargyl Chloroformate | Addition-Elimination | l ≈ 1.4, m ≈ 0.5 |

| This compound | Addition-Elimination (Predicted) | l ≈ 1.4, m ≈ 0.5 |

Impact of γ-Methyl Group on Reaction Pathways: Insights from 2-Butyn-1-yl Chloroformate

The solvolysis of 2-butyn-1-yl chloroformate (CH₃C≡CCH₂OCOCl) provides valuable insight into the electronic effects of substituents on the alkyne moiety. The presence of the γ-methyl group in 2-butyn-1-yl chloroformate introduces an electron-donating effect, which can stabilize a potential carbocation intermediate.

Studies have shown that while 2-butyn-1-yl chloroformate primarily reacts via an addition-elimination pathway, it exhibits a more pronounced tendency to switch to an ionization mechanism in highly ionizing solvents compared to propargyl chloroformate. nih.gov This is attributed to the stabilizing effect of the methyl group on the developing positive charge in the SN1 transition state.

For this compound, the terminal alkyne proton is not expected to provide the same level of stabilization as the methyl group in 2-butyn-1-yl chloroformate. Consequently, the propensity for this compound to undergo solvolysis via an ionization pathway is likely to be less than that of 2-butyn-1-yl chloroformate and more comparable to that of propargyl chloroformate.

| Compound | Feature | Impact on Ionization Pathway |

|---|---|---|

| Propargyl Chloroformate | Terminal Alkyne | Low propensity |

| 2-Butyn-1-yl Chloroformate | γ-Methyl Group (Electron-donating) | Increased propensity in ionizing solvents |

| This compound | Terminal Alkyne (insulated by methylene) | Low propensity (Predicted) |

Advanced Spectroscopic and Computational Approaches to Reaction Mechanism

The elucidation of reaction mechanisms involving this compound is significantly enhanced by the application of advanced spectroscopic and computational methods. These techniques offer profound insights into the transient species and energetic pathways that govern the transformations of this versatile reagent. By combining real-time observation of reacting systems with theoretical modeling, a more complete picture of the reaction dynamics can be achieved.

In-situ Spectroscopy for Intermediate Detection

In-situ spectroscopic techniques are indispensable for the direct observation of short-lived intermediates in chemical reactions, providing empirical evidence for proposed mechanistic steps. For reactions involving this compound, methods such as rapid-scan Fourier Transform Infrared (FTIR) spectroscopy and cryo-Nuclear Magnetic Resonance (NMR) are particularly valuable.

In the context of aminolysis, for instance, in-situ FTIR can monitor the reaction progress by tracking the disappearance of the characteristic C=O stretching frequency of the chloroformate group (typically observed in the 1775-1795 cm⁻¹ region) and the concurrent appearance of the carbamate (B1207046) C=O stretch at a lower wavenumber (around 1700-1725 cm⁻¹). More sophisticated applications of these techniques could potentially identify transient intermediates. For example, in a reaction with a primary amine, a short-lived tetrahedral intermediate is postulated. While often too fleeting to be observed under standard conditions, low-temperature or stopped-flow techniques coupled with spectroscopy could provide evidence for its existence.

Table 1: Hypothetical In-situ Spectroscopic Data for the Detection of a Tetrahedral Intermediate in the Aminolysis of this compound

| Spectroscopic Technique | Key Observable Feature | Hypothesized Wavenumber/Chemical Shift | Assignment of Signal |

| Rapid-Scan FTIR | Appearance of a new, transient absorption | ~1100-1200 cm⁻¹ | C-O single bond stretch in the tetrahedral intermediate |

| Cryo-¹³C NMR | Fleeting downfield-shifted carbonyl carbon | ~160-165 ppm | Carbonyl carbon of the tetrahedral intermediate |

| Cryo-¹H NMR | Broad, transient N-H proton signal | Highly variable, dependent on solvent | Proton of the amine nucleophile in the intermediate |

This data is hypothetical and serves as an illustrative example of what might be observed in such an experiment.

DFT Calculations and Transition State Analysis

Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool in mechanistic chemistry, allowing for the mapping of potential energy surfaces and the characterization of transition states. For this compound, DFT can be employed to investigate various reaction pathways, including nucleophilic substitution at the carbonyl carbon and cycloaddition reactions involving the terminal alkyne.

Transition state analysis provides crucial information about the geometry and energetics of the highest energy point along the reaction coordinate. For example, in a [3+2] cycloaddition reaction with an azide, DFT calculations can be used to determine the activation energies for the formation of the two possible regioisomeric triazole products. This allows for a theoretical prediction of the reaction's regioselectivity. The calculated vibrational frequencies of the transition state structure can confirm it as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the bond-forming/bond-breaking process.

Table 2: Illustrative DFT-Calculated Energy Profile for a [3+2] Cycloaddition Reaction of this compound with Methyl Azide

| Species | Relative Free Energy (kcal/mol) | Key Geometric Feature of Transition State |

| Reactants | 0.0 | - |

| Transition State (1,4-regioisomer) | +18.5 | Asynchronous bond formation, N1-C4 distance ~2.1 Å, N3-C5 distance ~2.3 Å |

| Transition State (1,5-regioisomer) | +20.1 | Asynchronous bond formation, N1-C5 distance ~2.2 Å, N3-C4 distance ~2.4 Å |

| Product (1,4-regioisomer) | -35.2 | Stable triazole ring |

| Product (1,5-regioisomer) | -33.8 | Stable triazole ring |

This data is illustrative and based on typical values for such reactions.

These computational models, when benchmarked against experimental data, provide a robust framework for understanding and predicting the reactivity of this compound.

Diverse Applications of 3 Butyn 1 Yl Chloroformate in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are prevalent in pharmaceuticals and other bioactive molecules. 3-Butyn-1-yl chloroformate serves as a valuable building block for the synthesis of various nitrogen-containing compounds.

As previously mentioned, the reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of carbamates. nih.govresearchgate.net This reaction typically proceeds under mild basic conditions at room temperature. nih.gov

The synthesis of ureas using this compound is a two-step process. First, the chloroformate is reacted with an amine to form the corresponding carbamate (B1207046). This carbamate can then be converted to an isocyanate intermediate, which subsequently reacts with another amine to form the urea (B33335). brieflands.comnih.gov A more direct approach involves the in-situ formation of an isocyanate from the Boc-yne protected amine, which can then be trapped by another amine to yield the desired urea derivative. organic-chemistry.org

Table 2: Synthesis of Nitrogen-Containing Compounds from this compound

| Starting Material | Reagent | Product |

| Primary/Secondary Amine | This compound, Base | 3-Butyn-1-yloxycarbonyl protected amine (Carbamate) |

| Boc-yne protected amine | Activating agent, then another Amine | Urea derivative |

1,3,5-Triazines are a class of nitrogen-containing heterocycles with a wide range of applications in medicinal and materials chemistry. nih.govbohrium.com The synthesis of triazine carbamates can be achieved by reacting a triazine derivative containing an amino group with a chloroformate. uni-bayreuth.de To incorporate the alkyne functionality, an aminotriazine (B8590112) can be reacted with this compound in the presence of a suitable base. This introduces the 3-butyn-1-yloxycarbonyl group onto the triazine ring, providing a platform for further modifications via click chemistry. Such alkyne-functionalized triazines can serve as versatile building blocks for the creation of more complex molecular architectures and functional materials. uni-bayreuth.denih.gov

Derivatization of Natural Products and Bioactive Scaffolds

The terminal alkyne group of this compound makes it an excellent reagent for the derivatization of natural products and other bioactive molecules. nih.gov The introduction of an alkyne "tag" allows for the subsequent attachment of reporter molecules, such as fluorescent dyes or affinity labels, through the highly efficient and specific CuAAC reaction. idtdna.comlumiprobe.com This "tag-and-modify" strategy is a powerful tool in chemical biology for studying the mode of action, cellular localization, and binding partners of bioactive compounds. rsc.orgresearchgate.net

Natural products containing nucleophilic functional groups, such as hydroxyl or amino groups, can be readily reacted with this compound to install the clickable alkyne handle. For instance, the hydroxyl groups of a polyketide or the amino groups of an alkaloid can be acylated to form the corresponding carbonates or carbamates, respectively. The resulting alkyne-tagged natural product can then be used in a variety of biological studies.

Table 3: Potential Applications of this compound in Natural Product Derivatization

| Natural Product Class | Target Functional Group | Derivatization Product | Potential Application |

| Polyketides | Hydroxyl | Carbonate | Target identification, cellular imaging |

| Alkaloids | Amine | Carbamate | Activity-based protein profiling |

| Peptides | N-terminal amine, Lysine side chain | Carbamate | Fluorescent labeling, probe development |

| Terpenoids | Hydroxyl | Carbonate | Elucidation of biological pathways |

Functionalization of Triterpenoids: Case Study of Betulin (B1666924) Derivatives with the 3-Butyn-1-yl Moiety

The introduction of pharmacologically relevant functional groups onto natural product scaffolds is a cornerstone of medicinal chemistry. Triterpenoids, such as betulin, represent a privileged class of natural products with a wide range of biological activities. The functionalization of betulin at its C-3 and C-28 hydroxyl groups offers a versatile platform for the development of novel therapeutic agents. The 3-butyn-1-yl moiety, featuring a terminal alkyne, is of particular interest due to its utility in bioorthogonal "click chemistry" and its potential to interact with biological targets. This compound serves as a highly efficient reagent for introducing this functionality onto the betulin scaffold.

The reaction of betulin with this compound can proceed at either the C-3 or C-28 hydroxyl group, or both, to yield the corresponding carbonate derivatives. The primary hydroxyl group at C-28 is generally more reactive than the secondary hydroxyl group at C-3, allowing for a degree of selectivity in the functionalization. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction.

A plausible synthetic route for the selective functionalization of betulin at the C-28 position would involve the reaction of betulin with one equivalent of this compound in a suitable solvent like tetrahydrofuran (B95107) (THF) with pyridine at controlled temperatures. This would yield 28-O-(3-butyn-1-yl)carbonylbetulin. Subsequent reaction of this mono-functionalized derivative at the C-3 hydroxyl group with another acylating or alkylating agent could lead to diverse, bifunctional betulin derivatives. Alternatively, using an excess of this compound would lead to the disubstituted product, 3,28-di-O-(3-butyn-1-yl)carbonylbetulin.

The resulting betulin derivatives bearing the 3-butyn-1-yl moiety can be further elaborated using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. nih.govsigmaaldrich.com This allows for the conjugation of a wide array of molecules, including fluorescent dyes, targeting ligands, and polyethylene (B3416737) glycol (PEG) chains, to the betulin scaffold. This modular approach enables the rapid generation of a library of betulin conjugates for structure-activity relationship (SAR) studies.

Below is a table representing potential betulin derivatives synthesized using this compound and their intended applications.

| Derivative Name | Position of Functionalization | Potential Application |

| 28-O-(3-butyn-1-yl)carbonylbetulin | C-28 | Intermediate for further functionalization via click chemistry |

| 3-O-(3-butyn-1-yl)carbonylbetulin | C-3 | Intermediate for further functionalization via click chemistry |

| 3,28-di-O-(3-butyn-1-yl)carbonylbetulin | C-3 and C-28 | Dually functionalized scaffold for complex conjugations |

| 28-O-(3-butyn-1-yl)carbonyl-3-O-acetylbetulin | C-28 and C-3 | Modulated solubility and bioavailability |

Exploration of Novel Acetylenic Derivatives for Biological Evaluation

The terminal alkyne is a versatile functional group in medicinal chemistry, serving not only as a handle for click chemistry but also as a key pharmacophore in its own right. nih.gov Its linear geometry and electronic properties can lead to specific interactions with biological targets. The incorporation of a 3-butyn-1-yl moiety into various molecular scaffolds can lead to the discovery of novel bioactive compounds. This compound provides a direct and efficient method for introducing this functionality onto molecules containing hydroxyl or primary/secondary amine groups.

The synthesis of novel carbamates and carbonates containing the 3-butyn-1-yl group can be readily achieved. For instance, the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base yields the corresponding N-(3-butyn-1-yl)carbamate. Similarly, its reaction with an alcohol or phenol (B47542) yields the O-(3-butyn-1-yl)carbonate. These reactions are generally high-yielding and proceed under mild conditions.

The resulting acetylenic derivatives can be screened for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The terminal alkyne can participate in hydrogen bonding or other interactions within an active site, or it can be metabolically activated to a reactive ketene (B1206846) intermediate.

Furthermore, the presence of the terminal alkyne allows for the rapid generation of a library of more complex molecules through CuAAC. This approach, often referred to as "click chemistry for lead discovery," enables the exploration of a much larger chemical space. By clicking a small library of azides onto the acetylenic core scaffold, a large number of diverse final compounds can be synthesized and evaluated, accelerating the drug discovery process.

The following table outlines a hypothetical screening cascade for novel acetylenic derivatives synthesized using this compound.

| Scaffold Type | Derivative | Biological Target/Assay | Rationale |

| Amino Acid | N-(3-butyn-1-yl)carbonyl-L-proline methyl ester | Protease Inhibition | Introduction of a rigid, hydrophobic moiety |

| Flavonoid | 7-O-(3-butyn-1-yl)carbonylchrysin | Kinase Inhibition | Modification of a known kinase inhibitor scaffold |

| Steroid | 3-O-(3-butyn-1-yl)carbonyl-estradiol | Estrogen Receptor Modulation | Probing the ligand-binding domain with an extended functionality |

| Alkaloid | N-(3-butyn-1-yl)carbonyl-nortriptyline | Neurotransmitter Reuptake Inhibition | Modification of a known psychoactive drug |

Applications in Analytical Derivatization Techniques

In analytical chemistry, derivatization is a common strategy to improve the chromatographic and detection characteristics of analytes. Alkyl chloroformates are well-established reagents for the derivatization of polar compounds, such as amino acids, amines, and phenols, prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net this compound offers unique advantages as a derivatization reagent due to the presence of the terminal alkyne.

The reaction of this compound with a primary or secondary amine-containing analyte, in an aqueous-organic biphasic system, is rapid and quantitative. The resulting carbamate derivative is significantly more hydrophobic than the parent amine, leading to improved retention and peak shape in reversed-phase liquid chromatography. The increased molecular weight of the derivative can also be advantageous for mass spectrometric analysis.

The most significant advantage of using this compound for derivatization lies in the subsequent analytical possibilities offered by the terminal alkyne. The derivatized analyte can be subjected to a post-column "click" reaction with an azide-functionalized fluorescent dye or an electrochemically active tag. This allows for highly sensitive and selective detection using fluorescence or electrochemical detectors, respectively. This "click-to-detect" approach can significantly lower the limits of detection for trace-level analytes in complex biological matrices.

For LC-MS/MS analysis, the 3-butyn-1-yl carbamate derivatives often exhibit predictable fragmentation patterns, which is beneficial for the development of selective reaction monitoring (SRM) methods for quantitative analysis. nih.gov The butynyl group can also enhance ionization efficiency in certain mass spectrometry sources.

The table below summarizes the benefits of using this compound as a derivatization reagent in various analytical techniques.

| Analytical Technique | Analyte Class | Benefit of Derivatization |

| GC-MS | Amines, Phenols | Increased volatility and thermal stability, improved chromatographic separation. |

| LC-MS | Amino Acids, Biogenic Amines | Increased hydrophobicity for better retention, enhanced ionization efficiency, specific fragmentation patterns. nih.gov |

| HPLC-Fluorescence | Primary and Secondary Amines | Enables highly sensitive detection after post-column reaction with a fluorescent azide. |

| HPLC-Electrochemical Detection | Catecholamines | Allows for selective detection after post-column reaction with an electrochemically active azide. |

Industrial and Pharmaceutical Relevance of 3 Butyn 1 Yl Chloroformate As an Intermediate

Role in Active Pharmaceutical Ingredient (API) Synthesis

The distinct structural characteristics of 3-butyn-1-yl chloroformate make it a pivotal component in the synthesis of various active pharmaceutical ingredients (APIs). Its capacity to introduce both a butynyl group and a carbonyl linkage in a single synthetic step is highly beneficial in the construction of intricate molecular architectures.

While direct synthetic routes employing this compound for the commercial production of fexofenadine and rizatriptan are not extensively detailed in publicly available literature, the precursor molecule, 3-butyn-1-ol (B147353), is a known key starting material in an efficient and scalable synthesis of fexofenadine researchgate.net. In such synthetic strategies, 3-butyn-1-ol can be converted to its chloroformate derivative to facilitate subsequent reactions. The highly reactive chloroformate group is an ideal electrophile for reaction with the secondary amine of a piperidine derivative, a core structural element in fexofenadine and its analogs, to form a stable carbamate (B1207046) linkage.

Similarly, in the synthesis of the anti-migraine drug rizatriptan, which features a triazole moiety, synthetic strategies often involve intermediates with butynyl side chains researchgate.netias.ac.in. The use of this compound provides a direct method for attaching the butynyl group to a nitrogen atom of the triazole ring system through the formation of a carbamate, a common bioisostere for other functional groups in medicinal chemistry.

The application of this compound extends to the synthesis of a diverse array of therapeutic agents. In the realm of oncology, the terminal alkyne can be utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks for novel anticancer agents nih.gov. The carbamate functionality derived from the chloroformate can also play a crucial role in the biological activity of these compounds.

In the development of antiviral drugs, the incorporation of a butynyl group can be a key structural feature for activity. Carbamate derivatives of antiviral nucleoside analogs, such as stavudine and zidovudine (AZT), have been synthesized to improve their pharmacological properties nih.govnih.gov. This compound serves as a reagent to introduce the butynyl carbamate moiety onto these molecules.

Furthermore, this intermediate is valuable in the synthesis of agents targeting the central nervous system (CNS). A variety of CNS-active compounds, including those for the treatment of neurodegenerative diseases and neuropathic pain, contain piperidine and triazole motifs, and the synthesis of such molecules can involve the use of intermediates like this compound to introduce specific side chains that are crucial for their therapeutic effect nih.govnih.govnih.govresearchgate.net.

Utilization in Agrochemical and Specialty Chemical Production

Beyond its pharmaceutical applications, this compound is a useful building block in the manufacturing of agrochemicals and other specialty chemicals.

In the agrochemical industry, carbamates are a well-established class of herbicides and pesticides justia.com. The introduction of an alkynyl group can enhance the biological activity and modify the selectivity of these compounds. This compound can be reacted with various amines and phenols to generate a library of butynyl-containing carbamates for screening as potential herbicidal and pesticidal agents. Patents for pest-controlling agents have included compounds with alkynyl groups, indicating the relevance of such structures in this field google.com.

Process Chemistry Considerations for Large-Scale Production

The industrial-scale synthesis of this compound requires careful management of process parameters to ensure a safe, efficient, and cost-effective operation. The manufacturing process typically involves the reaction of 3-butyn-1-ol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene.

| Process Parameter | Considerations |

| Reactants | 3-Butyn-1-ol, Phosgene (or equivalent like triphosgene) |

| Reaction Type | Exothermic |

| Temperature Control | Crucial to prevent runaway reactions and byproduct formation. Low temperatures are generally preferred. |

| Pressure | Typically atmospheric or slightly above. |

| Stoichiometry | A slight excess of the phosgenating agent is often used to ensure complete conversion of the alcohol. |

| Solvent | An inert solvent such as toluene, dichloromethane, or an ether is commonly used. |

| Base | A base, such as pyridine (B92270) or a tertiary amine, is required to neutralize the hydrogen chloride gas produced during the reaction. |

Safety is a primary concern due to the high toxicity of phosgene. Industrial production facilities must be equipped with specialized handling and scrubbing systems to prevent any release of this gas into the environment. The use of phosgene substitutes like triphosgene, which is a solid and therefore easier to handle, can mitigate some of the risks, but these also generate phosgene in situ and require stringent safety protocols.

Continuous flow reactors are increasingly being adopted for phosgenation reactions as they offer better temperature control, improved safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity of the final product.

Theoretical and Computational Investigations of 3 Butyn 1 Yl Chloroformate Reactivity

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For chloroformates, these computational approaches have been instrumental in understanding their conformational preferences and reaction mechanisms.

Theoretical calculations on alkyl chloroformates have revealed insights into their gas-phase elimination kinetics. tandfonline.comresearchgate.net Studies using methods like CBS-QB3 and DFT functionals such as CAM-B3LYP, M06, MPW1PW91, and PBE1PBE have been employed to investigate the mechanisms of thermal decomposition. tandfonline.comresearchgate.net These studies often compare a concerted process with a stepwise mechanism involving the formation of an unstable chloroformic acid intermediate. tandfonline.comresearchgate.net For many alkyl chloroformates, theoretical calculations suggest that the stepwise mechanism is energetically favored over a one-step elimination. tandfonline.comresearchgate.net

In the case of 3-Butyn-1-yl chloroformate, the presence of the terminal alkyne group introduces additional complexity and potential reactivity pathways. DFT calculations can be used to model the geometric parameters (bond lengths, bond angles, and dihedral angles) of the molecule. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide crucial information about the molecule's reactivity. The LUMO is typically centered on the carbonyl carbon of the chloroformate group, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another valuable tool within DFT that can elucidate the electronic delocalization and hyperconjugative interactions within the molecule. For this compound, NBO analysis would likely reveal the electron-withdrawing nature of the chloroformate group and its influence on the adjacent butynyl chain.

The solvolysis of propargyl chloroformate, a closely related analogue, has been studied extensively, and the proposed mechanisms can be computationally investigated for this compound. nih.govnih.govresearchgate.net These studies often propose a bimolecular process involving the formation of a tetrahedral intermediate. nih.govnih.govresearchgate.net DFT calculations can be used to model the transition states and intermediates along this reaction coordinate, providing activation energies and reaction enthalpies that can be compared with experimental kinetic data.

| Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 15.2 | -5.8 |

| M06-2X | 6-311+G(d,p) | 12.5 | -7.1 |

| CBS-QB3 | - | 11.8 | -7.5 |

Solvation Models and Their Impact on Reaction Pathways of this compound

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. Computational solvation models are employed to account for these effects in theoretical calculations. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, and implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving charged or highly polar species, such as the intermediates in the solvolysis of chloroformates, implicit solvation models like the Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM, IEF-PCM) are commonly used. These models create a cavity in the dielectric continuum to accommodate the solute molecule and calculate the electrostatic interactions between the solute's charge distribution and the polarized continuum.

The choice of solvation model and its parameters can have a substantial impact on the calculated energy barriers and reaction pathways. For instance, in the study of chloroformate solvolysis, different solvents can favor different mechanisms. In highly nucleophilic solvents, an addition-elimination mechanism is often observed. nih.govnih.govresearchgate.net In contrast, in highly ionizing, non-nucleophilic solvents, an SN1-type mechanism may become competitive. nih.gov

Computational studies on the solvolysis of propargyl chloroformate have utilized the extended Grunwald-Winstein equation to analyze solvent effects, suggesting a bimolecular process. nih.govnih.govresearchgate.net Theoretical calculations incorporating solvation models can be used to rationalize these experimental findings by modeling the reaction in different solvent environments and comparing the calculated activation energies for competing pathways.

| Solvation Model | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | - | 25.1 |

| PCM | Water | 14.8 |

| SMD | Ethanol | 16.2 |

| COSMO | Acetonitrile | 17.5 |

Quantitative Structure-Activity Relationship (QSAR) Studies in Chloroformate Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of chloroformate reactivity, QSAR studies can be developed to predict the reaction rates or equilibrium constants for a series of related chloroformates based on a set of calculated molecular descriptors.

The first step in developing a QSAR model is to generate a dataset of compounds with known reactivity data. For chloroformates, this could be a series of substituted alkyl or aryl chloroformates with experimentally measured solvolysis rate constants. Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed reactivity. The predictive power of the QSAR model is then evaluated using internal and external validation techniques.

For a series of chloroformates including this compound, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. Descriptors that could be relevant include the energy of the LUMO, the partial charge on the carbonyl carbon, and steric parameters that describe the size and shape of the alkyl or aryl group. Such a model could be a valuable tool for predicting the reactivity of new, unsynthesized chloroformates and for designing molecules with specific reactivity profiles.

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy, Partial Charge on Carbonyl Carbon | Reflects electrophilicity and susceptibility to nucleophilic attack. |

| Steric | Molar Volume, Sterimol Parameters | Accounts for steric hindrance around the reaction center. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size and branching. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Relates to the stability of reactants and products. |

Future Perspectives and Advanced Research Opportunities for 3 Butyn 1 Yl Chloroformate

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of chloroformates often involves the use of highly toxic and hazardous reagents such as phosgene (B1210022). A greener approach to the synthesis of 3-butyn-1-yl chloroformate would be to replace these dangerous chemicals with more environmentally benign alternatives. One promising avenue is the "photo-on-demand" synthesis, which utilizes chloroform (B151607) as both a reagent and a solvent in the presence of UV light and oxygen to produce chloroformates. This method avoids the direct handling of phosgene gas, significantly enhancing the safety and sustainability of the process.

The synthesis of the precursor, 3-butyn-1-ol (B147353), can also be optimized for sustainability. Current methods may involve Grignard reagents or other organometallic compounds, which can generate significant waste. Future research could focus on catalytic routes from readily available starting materials, minimizing the environmental impact.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Route | Green "Photo-on-Demand" Route |

| Phosgene Source | Phosgene gas or triphosgene (B27547) | Chloroform |

| Reagents | 3-Butyn-1-ol, phosgene/triphosgene, base | 3-Butyn-1-ol, chloroform |

| Conditions | Typically low temperatures, inert atmosphere | UV irradiation, oxygen bubbling |

| Safety Concerns | High toxicity of phosgene | Reduced, avoids handling of phosgene |

| Byproducts | Halide salts | Minimal |

| Sustainability | Low | High |

Catalytic Innovations in Transformations Involving this compound

The dual functionality of this compound offers a rich landscape for catalytic innovations. Both the terminal alkyne and the chloroformate group can be targeted by a variety of catalytic systems to achieve novel transformations.

For the alkyne moiety, transition metal catalysts, particularly those based on palladium, ruthenium, and silver, can be employed for a range of reactions. rsc.orgnih.govacs.orgacs.orgnih.govnih.gov These include:

Cross-coupling reactions: Palladium-catalyzed Sonogashira coupling of the terminal alkyne with aryl or vinyl halides can lead to the synthesis of complex conjugated systems. acs.org

Hydrofunctionalization: Ruthenium-catalyzed hydroboration can introduce boron-containing functional groups with high regio- and stereoselectivity, creating versatile synthetic intermediates. organic-chemistry.orgacs.org

Cycloaddition reactions: Ruthenium catalysts can also mediate [2+2] cycloadditions between the alkyne and allenes, providing access to cyclobutene (B1205218) derivatives. acs.org

The chloroformate group can also be the subject of catalytic transformations. Lewis bases have been shown to catalyze the activation of chloroformates for nucleophilic substitution reactions. d-nb.info Furthermore, rhodium-catalyzed reactions could potentially convert the chloroformate into other functional groups, such as aldehydes. nih.gov The development of catalysts that can selectively act on one functional group while leaving the other intact is a key area for future research.

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Catalytic Reaction | Catalyst Examples | Potential Products |

| Alkyne | Sonogashira Coupling | Palladium complexes | Aryl/vinyl-substituted alkynes |

| Hydroboration | Ruthenium pincer complexes | Z-vinylboronates | |

| [2+2] Cycloaddition | Cationic ruthenium complexes | Substituted cyclobutenes | |

| Chloroformate | Nucleophilic Substitution | Lewis bases (e.g., 1-formylpyrrolidine) | Carbamates, carbonates, esters |

| Formylation | Rhodium complexes | Aldehydes |

Integration into Polymer Chemistry and Advanced Materials Science

The presence of a polymerizable alkyne group and a reactive chloroformate handle makes this compound a highly attractive building block for polymer chemistry and materials science.

The terminal alkyne can undergo polymerization through various mechanisms, including metathesis and radical polymerization, to produce polymers with pendant chloroformate groups. rsc.orgacs.org These reactive polymers can then be post-functionalized with a wide range of molecules, such as amines and alcohols, to create functional materials with tailored properties.

Alternatively, the chloroformate group can be used to anchor the 3-butyn-1-yl moiety onto existing polymers. This would introduce terminal alkyne functionalities that can be used for further modifications, such as cross-linking or grafting, through reactions like "click chemistry." This approach allows for the precise engineering of polymer architectures and the creation of advanced materials with applications in areas such as drug delivery, coatings, and electronics.

Bio-conjugation and Biorelevant Applications of the 3-Butyn-1-yl Moiety

The terminal alkyne of the 3-butyn-1-yl group is a key participant in "click chemistry," a set of powerful and reliable reactions for bioconjugation. The chloroformate group can be used to attach this "clickable" alkyne handle to biomolecules such as proteins, peptides, and nucleic acids.

Once attached, the terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified molecules. These reactions are highly specific, efficient, and can be performed under biocompatible conditions, making them ideal for labeling and modifying biological systems.

This strategy can be employed for a variety of biorelevant applications, including:

Fluorescent labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking.

Drug delivery: Conjugating drugs to targeting moieties to improve their efficacy and reduce side effects.

Proteomics: Identifying and quantifying proteins in complex biological samples.

Exploration of New Chemical Space and Reaction Manifolds

The juxtaposition of a chloroformate and a terminal alkyne within the same molecule presents opportunities for the discovery of new reactions and the synthesis of novel molecular scaffolds. The interplay between these two functional groups could lead to intramolecular reactions or tandem reaction sequences that are not possible with monofunctional molecules.

For instance, intramolecular cyclization reactions could be envisioned, where a nucleophile attacks the chloroformate, and the resulting intermediate then reacts with the alkyne to form a heterocyclic compound. Such reactions could be triggered by a specific catalyst or reagent, leading to the controlled synthesis of diverse molecular architectures.

Furthermore, the development of orthogonal protection strategies for the two functional groups would allow for their sequential modification, providing a powerful tool for the synthesis of complex molecules. The exploration of these new reaction manifolds will undoubtedly expand the synthetic utility of this compound and lead to the discovery of new chemical entities with interesting properties and applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Butyn-1-yl chloroformate to minimize impurities?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate critical parameters such as stoichiometry of reagents (e.g., phosgene and alcohol precursors), reaction temperature, and solvent volume. For example, a study on ethyl chloroformate synthesis highlighted the importance of optimizing THF solvent volume and base stoichiometry to control impurities like unreacted intermediates . Parallel monitoring via HPLC or GC-MS can identify impurity thresholds (<0.1%) and guide process adjustments.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Derivatization followed by GC-MS or UPLC-MS/MS is effective. For instance, methyl chloroformate has been used to derivatize amino acids and biomass hydrolysates, improving volatility and detection sensitivity . Pre-column derivatization with 9-fluorenylmethyl chloroformate can enhance resolution in chromatographic separations, particularly for polar analytes . Validate methods using spike-recovery experiments to address matrix interference.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid moisture and heat, as chloroformates decompose into toxic byproducts like HCl and phosgene .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods. In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes, and for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to convert residual chloroformate into less hazardous salts.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in toxicity data for chloroformates like 3-Butyn-1-yl derivatives?

- Methodological Answer : Discrepancies in LC₅₀ values (e.g., 13–18 ppm for methyl chloroformate in rats ) arise from variations in exposure models. Conduct interspecies pharmacokinetic modeling to account for metabolic differences. Use in vitro assays (e.g., lung epithelial cell toxicity) paired with in silico tools like OECD QSAR Toolbox to predict reactivity and cross-validate findings .

Q. What catalytic applications exist for this compound in multi-component reactions?

- Methodological Answer : Chloroformates can act as CO surrogates in nickel-catalyzed reductive carbonylations . For example, ethyl chloroformate enabled three-component coupling of alkyl/aryl halides to form ketones . For 3-Butyn-1-yl derivatives, explore its role in alkyne-functionalized coupling reactions. Mechanistic DFT studies can elucidate oxidative addition pathways and guide catalyst selection (e.g., Ni/ligand systems).

Q. How does the hydrolytic stability of this compound impact its environmental fate?

- Methodological Answer : Assess hydrolysis kinetics under varied pH and temperature using HPLC-UV monitoring . Allyl chloroformate, for instance, hydrolyzes rapidly (t₁/₂ <1 hour) to allyl alcohol and chloroformic acid, limiting bioaccumulation . For 3-Butyn-1-yl derivatives, measure bioconcentration factors (BCF) in aquatic models (e.g., zebrafish) and compare to log Kow predictions to evaluate ecological risks.

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Stabilize via additives (e.g., radical inhibitors like BHT) or storage at –20°C under argon. Decomposition pathways (e.g., thermal degradation to phosgene) can be monitored using FT-IR or NMR to detect HCl release . For transport, adhere to UN 1238 regulations (Poison Inhalation Hazard, Zone A) and use corrosion-resistant containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.